F-ara-A vs. Cladribine (2-CdA) and Clofarabine (CAFdA): Divergent Mechanisms of Acquired Resistance in Leukemic Cell Lines
In a head-to-head comparison using a human T-lymphoblastic leukemia cell line (CCRF-CEM), the mechanisms of acquired resistance to fludarabine (F-ara-A), cladribine (CdA), and clofarabine (CAFdA) were shown to be fundamentally different. The F-ara-A resistant cell line displayed only a 20% reduction in deoxycytidine kinase (dCK) activity, the primary activating enzyme, whereas the CdA and CAFdA resistant lines exhibited a profound deficiency, with dCK activity falling to <5% of the parental line [1].
| Evidence Dimension | Mechanism of Resistance: Deoxycytidine kinase (dCK) activity in resistant cells relative to parental cell line |
|---|---|
| Target Compound Data | 20% reduction in dCK activity in F-ara-A resistant cells |
| Comparator Or Baseline | Cladribine (CdA) and Clofarabine (CAFdA) resistant cells: dCK activity reduced to <5% |
| Quantified Difference | F-ara-A resistant cells retain 4-fold higher dCK activity compared to CdA/CAFdA resistant cells |
| Conditions | Human T-lymphoblastic leukemia cell line (CCRF-CEM); resistant sublines generated by continuous exposure to increasing drug concentrations |
Why This Matters
This demonstrates that F-ara-A resistance does not primarily arise from loss of the activating enzyme, unlike its comparators, which is crucial for interpreting results in models of acquired drug resistance.
- [1] Månsson E, Flordal E, Liliemark J, Spasokoukotskaja T, Elford H, Lagercrantz S, et al. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to fludarabine resistance. Biochem Pharmacol. 2003;65(2):237-247. View Source
